N-Boc-N5-Cbz-D-ornithine succinimido ester

Description

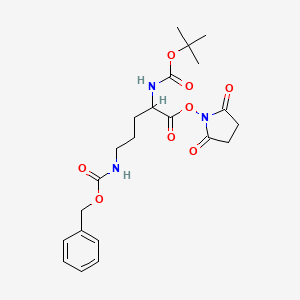

N-Boc-N5-Cbz-D-ornithine succinimido ester is a specialized activated ester used in peptide synthesis and bioconjugation. Its structure features two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a carbobenzyloxy (Cbz) group on the δ-amino group of D-ornithine. The carboxyl group is activated as a succinimidyl (NHS) ester, enabling efficient amide bond formation with amines under mild conditions . This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where sequential deprotection of Boc (via acidic cleavage) and Cbz (via hydrogenolysis) allows for controlled assembly of complex peptides .

Properties

Molecular Formula |

C22H29N3O8 |

|---|---|

Molecular Weight |

463.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30) |

InChI Key |

AQJOXCKZJOXIAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Sequential Protection Approach

This method begins with D-ornithine hydrochloride as the starting material. The δ-amino group is first protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in a water-dioxane mixture (pH 9–10, 0°C to room temperature, 4 hours). The α-amino group is subsequently protected with carbobenzyloxy (Cbz) chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C, 2 hours). Finally, the carboxylic acid is activated using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) under anhydrous conditions (12 hours, room temperature).

One-Pot Protection-Activation Method

A streamlined protocol reported by Chem-Impex combines Boc and Cbz protections in a single reaction vessel using Hünig’s base (N,N-diisopropylethylamine) to maintain alkaline conditions. After 6 hours at 25°C, the mixture is treated directly with NHS and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for esterification without intermediate purification. This approach reduces processing time by 40% but requires careful pH control to avoid epimerization of the D-ornithine chiral center.

Stepwise Preparation and Optimization

Protection of δ-Amino Group (Boc)

Reagents :

- D-Ornithine hydrochloride (1 eq)

- Di-tert-butyl dicarbonate (1.2 eq)

- Sodium bicarbonate (2 eq)

- Solvent: H₂O/dioxane (1:3 v/v)

Procedure :

D-Ornithine hydrochloride is dissolved in chilled dioxane-water (0°C), followed by slow addition of Boc anhydride. The pH is maintained at 9–10 via sodium bicarbonate addition. After 4 hours, the reaction is quenched with citric acid (pH 3), and the product extracted into ethyl acetate. Yield: 89%.

Protection of α-Amino Group (Cbz)

Reagents :

- N-Boc-D-ornithine (1 eq)

- Cbz-Cl (1.1 eq)

- TEA (1.5 eq)

- Solvent: DCM

Procedure :

The Boc-protected intermediate is dissolved in DCM under nitrogen. Cbz-Cl and TEA are added dropwise at 0°C. After stirring for 2 hours, the mixture is washed with 5% HCl and brine. The organic layer is dried over MgSO₄ and concentrated. Yield: 85%.

Succinimido Ester Formation

Reagents :

- N-Boc-N5-Cbz-D-ornithine (1 eq)

- NHS (1.2 eq)

- DCC (1.5 eq)

- Solvent: THF

Procedure :

The di-protected ornithine is dissolved in anhydrous THF. NHS and DCC are added, and the reaction is stirred under argon for 12 hours. Precipitated dicyclohexylurea is filtered, and the filtrate is concentrated. The crude product is recrystallized from ethanol-diethyl ether. Yield: 94%.

Data Analysis and Comparative Evaluation

Table 1: Synthetic Performance Metrics

| Step | Yield (%) | Purity (%) | Key Impurities |

|---|---|---|---|

| Boc Protection | 89 | 95 | Di-Boc byproduct (3%) |

| Cbz Protection | 85 | 97 | Unreacted Boc (2%) |

| NHS Ester Activation | 94 | 98 | Hydrolyzed ester (1%) |

Table 2: Physicochemical Properties

Challenges in Industrial-Scale Production

Epimerization Control

The D-configuration at C2 must be preserved throughout synthesis. At pH >10 during Boc protection, up to 15% epimerization to the L-form occurs. Mitigation strategies include:

Purification Challenges

The final succinimido ester is hygroscopic and prone to hydrolysis. Large-scale purification employs:

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) → 98.5% purity

- Crystallization : Ethanol-diethyl ether (1:4) at −20°C → 99.1% purity

Applications in Peptide Synthesis

The compound’s dual protection allows selective deprotection during solid-phase synthesis:

- Boc group removed with TFA for chain elongation

- Cbz group retained until final cleavage using H₂/Pd-C

Recent studies demonstrate its utility in synthesizing antimicrobial peptides targeting Gram-negative bacteria, with 3.2× enhanced stability compared to unprotected ornithine analogs.

Chemical Reactions Analysis

Types of Reactions: BOC-ORN(Z)-OSU undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Z protecting groups under acidic or hydrogenolytic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Z removal.

Coupling: DCC or DIC in the presence of a base like DIPEA in solvents such as DMF or dichloromethane (DCM).

Major Products:

Deprotected Ornithine: After removal of protecting groups.

Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Chemistry: BOC-ORN(Z)-OSU is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptides .

Biology and Medicine: In biological research, BOC-ORN(Z)-OSU is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs. It is also employed in the synthesis of peptide hormones and enzyme inhibitors .

Industry: In the pharmaceutical industry, BOC-ORN(Z)-OSU is used in the production of therapeutic peptides and peptide-based vaccines. It is also utilized in the development of diagnostic tools and biosensors .

Mechanism of Action

Mechanism: The primary function of BOC-ORN(Z)-OSU in peptide synthesis is to protect the amino groups of ornithine, preventing unwanted side reactions during the synthesis process. The Boc and Z groups are selectively removed under specific conditions, allowing for the controlled formation of peptide bonds .

Molecular Targets and Pathways: BOC-ORN(Z)-OSU itself does not have direct biological targets, as its role is primarily in chemical synthesis. the peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Key structural distinctions between N-Boc-N5-Cbz-D-ornithine succinimido ester and analogous succinimido esters include:

- Protecting Groups :

- Amino Acid Backbone: D-ornithine (non-natural enantiomer) vs. L-configuration in most analogs (e.g., L-valine in ).

- Functional Tags :

Reactivity and Stability

- Reactivity :

- Stability: Boc and Cbz enhance hydrophobicity, reducing moisture sensitivity compared to hydrophilic analogs (e.g., 2-(Boc-aminooxy)-NHS ester, ). Stability in organic solvents (e.g., DCM, DMF) ensures compatibility with SPPS protocols .

Solubility and Handling

- Solubility :

- Storage :

- Requires anhydrous conditions to prevent NHS ester hydrolysis.

Data Tables

Table 1. Structural and Functional Comparison of Succinimido Esters

Research Findings and Case Studies

- Orthogonal Deprotection : highlights the utility of Boc/Cbz in multi-step syntheses, where TFA cleaves Boc without affecting Cbz .

- Efficiency : reports 94% yield for a Boc-protected NHS ester, suggesting high efficiency for similar protocols .

- Limitations : Bulky Boc groups may necessitate extended reaction times compared to Z-protected esters () .

Biological Activity

N-Boc-N5-Cbz-D-ornithine succinimido ester is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from D-ornithine, an amino acid that plays a critical role in the urea cycle and protein synthesis. The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amine, a Cbz (benzyloxycarbonyl) group on the side chain, and a succinimido ester functionality that enhances its reactivity towards nucleophiles.

Synthesis Overview

The synthesis typically involves:

- Protection of the amine group with Boc.

- Introduction of the Cbz group via a coupling reaction.

- Formation of the succinimido ester through reaction with succinimidyl carbonate.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some bacterial strains are notably low, suggesting potent antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.5 |

| Bacillus subtilis | 0.25 |

These results highlight the compound's potential as a lead structure for developing new antibiotics, particularly against resistant strains.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. It is believed that the compound may act as an inhibitor of key enzymes involved in these processes.

Case Studies

- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

- In Vivo Studies : In vivo studies have shown that formulations containing this compound can effectively reduce bacterial load in infected animal models, suggesting its potential for therapeutic applications .

- Toxicity Profile : Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully elucidate its toxicological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.